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Introduction
Atto 390 is a fluorescent label belonging to the coumarin dye family, recognized for its

exceptional fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2]

Its maleimide derivative is a thiol-reactive probe that specifically and efficiently labels

biomolecules containing sulfhydryl groups, such as cysteine residues in proteins and thiol-

modified synthetic oligonucleotides.[3] This covalent labeling occurs through a Michael addition

reaction, forming a stable thioether bond between the dye and the oligonucleotide. The

resulting Atto 390-labeled oligonucleotides are invaluable tools for a wide range of applications

in molecular biology and drug development, including fluorescence in situ hybridization (FISH),

real-time PCR, and cellular imaging. This document provides detailed protocols for the labeling

of thiol-modified oligonucleotides with Atto 390 maleimide, subsequent purification of the

conjugate, and methods for characterization.

Atto 390 Maleimide Properties
A comprehensive understanding of the spectral and physical properties of Atto 390 is crucial for

successful experimental design and data interpretation.
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Property Value Reference

Molecular Weight 466 g/mol

Absorbance Maximum (λabs) 390 nm

Extinction Coefficient (εmax) 2.4 x 10^4 M-1 cm-1

Emission Maximum (λfl) 479 nm

Fluorescence Quantum Yield

(ηfl)
90%

Fluorescence Lifetime (τfl) 5.0 ns

Correction Factor (CF260) 0.52

Correction Factor (CF280) 0.08

Experimental Protocols
Materials and Reagents

Thiol-modified oligonucleotide

Atto 390 maleimide

Tris(2-carboxyethyl)phosphine (TCEP)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 100 mM phosphate buffer or Tris buffer, pH 7.0-7.5, degassed

Purification columns (e.g., Sephadex G-25 for gel filtration, C18 column for HPLC)

Elution buffers for purification

Nuclease-free water

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
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Workflow for Labeling and Purification

Preparation

Labeling Reaction

Purification

Analysis

Prepare Thiol-Oligonucleotide
(Reduce with TCEP)

Mix Oligo and Dye
(pH 7.0-7.5, RT, 2h, dark)

Prepare Atto 390 Maleimide
(Dissolve in DMF/DMSO)

Purify Labeled Oligonucleotide
(Gel Filtration or HPLC)

Characterize Conjugate
(UV-Vis Spectroscopy)

Store Labeled Oligonucleotide
(-20°C, dark)

Click to download full resolution via product page

Caption: Overall workflow for labeling, purification, and analysis.

Detailed Protocol for Labeling Thiol-Modified
Oligonucleotides
This protocol is designed for a labeling reaction on a 10 nmol scale. Adjust volumes

accordingly for different scales.

Preparation of Thiol-Modified Oligonucleotide:
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Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a

concentration of 1 mM.

To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP solution (e.g.,

10 µL of a 10 mM TCEP stock solution to 10 µL of 1 mM oligonucleotide).

Incubate at room temperature for 1 hour. TCEP does not need to be removed before the

labeling reaction.

Preparation of Atto 390 Maleimide Solution:

Immediately before use, dissolve Atto 390 maleimide in anhydrous DMF or DMSO to a

concentration of 10 mM. For example, dissolve 0.466 mg of the dye in 100 µL of solvent.

Protect the solution from light.

Labeling Reaction:

In a microcentrifuge tube, combine the following:

10 µL of 1 mM reduced thiol-modified oligonucleotide (10 nmol)

20 µL of 100 mM degassed reaction buffer (pH 7.2)

A 10-20 fold molar excess of the Atto 390 maleimide solution (e.g., 10-20 µL of 10 mM

solution).

Vortex briefly to mix.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction

should be carried out in the dark to prevent photobleaching of the dye.

Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye, which can interfere with downstream

applications. Two common methods are gel filtration and reverse-phase HPLC.

Method 1: Gel Filtration (e.g., Sephadex G-25)
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This method separates molecules based on size and is effective for removing small molecules

like unconjugated dye from larger oligonucleotides.

Equilibrate a pre-packed gel filtration column (e.g., Sephadex G-25) with 10-20 mL of

nuclease-free water or TE buffer.

Carefully load the entire reaction mixture onto the top of the column.

Elute the sample with nuclease-free water or TE buffer.

The labeled oligonucleotide will elute first as it is larger, while the smaller, unconjugated dye

molecules will be retained by the column and elute later.

Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and 390 nm

(for the Atto 390 dye) to identify the fractions containing the labeled product.

Pool the fractions containing the labeled oligonucleotide.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation based on hydrophobicity and is particularly well-

suited for purifying dye-labeled oligonucleotides.

System Preparation:

Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from a low percentage of B to a higher percentage over a set

time (e.g., 5% to 30% acetonitrile over 15 minutes).

Detection: Monitor at 260 nm and 390 nm.

Sample Injection: Dilute the reaction mixture with Mobile Phase A and inject it onto the

column.
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Fraction Collection: The labeled oligonucleotide is more hydrophobic than the unlabeled one

and will have a longer retention time. Unreacted dye will also be well-separated. Collect the

peak that shows absorbance at both 260 nm and 390 nm.

Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase.

Characterization of the Labeled Oligonucleotide
The concentration and degree of labeling (DOL) can be determined using UV-Vis

spectrophotometry.

Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free

water or TE buffer.

Measure the absorbance of the solution at 260 nm (A260) and 390 nm (A390).

Calculate the concentration of the Atto 390 dye using the Beer-Lambert law:

C_dye (M) = A390 / ε_dye

Where ε_dye is the extinction coefficient of Atto 390 at 390 nm (24,000 M-1 cm-1).

Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a sum of the

absorbance from the oligonucleotide and the dye. A correction factor is needed.

A_oligo_corrected = A260 - (A390 * CF260)

Where CF260 for Atto 390 is 0.52.

C_oligo (M) = A_oligo_corrected / ε_oligo

The extinction coefficient of the oligonucleotide (ε_oligo) can be estimated based on its

sequence.

Calculate the Degree of Labeling (DOL):

DOL = C_dye / C_oligo

The DOL represents the average number of dye molecules per oligonucleotide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage of Labeled Oligonucleotides
Proper storage is critical to maintain the integrity and fluorescence of the labeled

oligonucleotide.

Store the labeled oligonucleotide in a TE buffer (pH 7.5-8.0) at -20°C.

For long-term storage, it is best to aliquot the sample to avoid multiple freeze-thaw cycles.

Always protect the labeled oligonucleotide from light by using amber tubes or wrapping tubes

in foil.

Signaling Pathways and Logical Relationships
Chemical Reaction of Atto 390 Maleimide with a Thiol
Group

Reactants

Reaction Conditions

Product

Thiol-Modified
Oligonucleotide (R-SH)

pH 7.0-7.5
Room Temperature

Atto 390
Maleimide

Atto 390-Labeled Oligonucleotide
(Stable Thioether Bond)

Michael Addition

Click to download full resolution via product page

Caption: Reaction between a thiol-modified oligo and Atto 390 maleimide.
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Conclusion
The use of Atto 390 maleimide provides a reliable and efficient method for fluorescently

labeling thiol-modified oligonucleotides. The high quantum yield and photostability of the Atto

390 dye make it an excellent choice for sensitive applications. By following the detailed

protocols for labeling, purification, and characterization outlined in this document, researchers

can generate high-quality fluorescent probes for their specific needs, ensuring reproducibility

and accuracy in their experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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